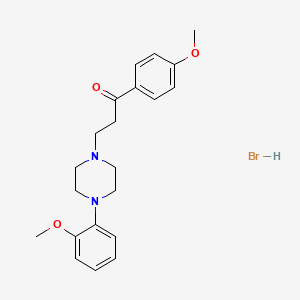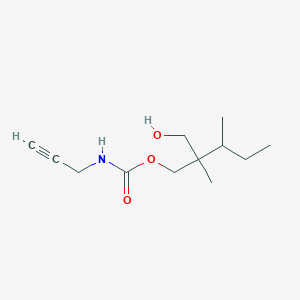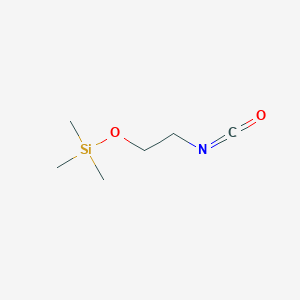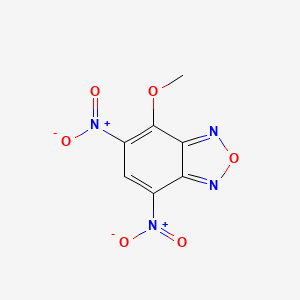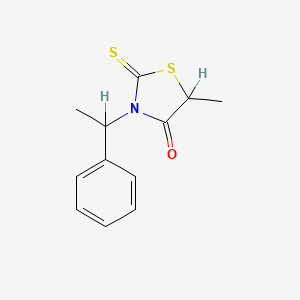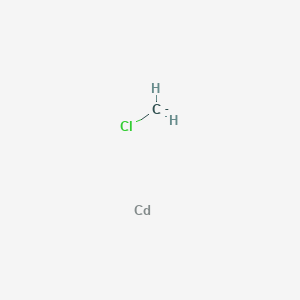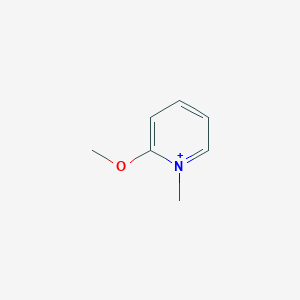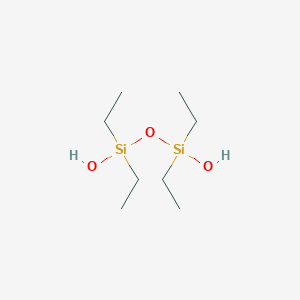
Tetraethyldisiloxane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyldisiloxane-1,3-diol is an organosilicon compound with the molecular formula C8H22O3Si2. It is a type of disiloxane, which is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to organic groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethyldisiloxane-1,3-diol can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C or C≡C) in the presence of a transition metal catalyst . The reaction is highly efficient and can tolerate a wide range of functional groups, making it a versatile method for producing disiloxane derivatives.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of chlorosilanes. This method is preferred due to its simplicity, efficiency, and safety . The process typically involves the reaction of monochlorosilanes with water, followed by the condensation of the resulting silanols to form the disiloxane structure.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyldisiloxane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as platinum, palladium, and rhodium. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and resins .
Applications De Recherche Scientifique
Tetraethyldisiloxane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetraethyldisiloxane-1,3-diol involves its ability to participate in hydrosilylation reactions. The Si-H bonds in the compound can react with unsaturated carbon-carbon bonds in the presence of a catalyst, leading to the formation of new silicon-carbon bonds . This reactivity is crucial for its applications in the synthesis of organosilicon compounds and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl-1,3-disiloxanediol: Similar in structure but with methyl groups instead of ethyl groups.
1,1,3,3-Tetramethyldisiloxane: Another disiloxane compound with different organic substituents.
Uniqueness
Tetraethyldisiloxane-1,3-diol is unique due to its ethyl groups, which impart different physical and chemical properties compared to its methyl-substituted counterparts. These differences can influence the compound’s reactivity, solubility, and applications in various fields .
Propriétés
Numéro CAS |
18420-10-5 |
|---|---|
Formule moléculaire |
C8H22O3Si2 |
Poids moléculaire |
222.43 g/mol |
Nom IUPAC |
[diethyl(hydroxy)silyl]oxy-diethyl-hydroxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
LYDOHRFVHHOBBF-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(O)O[Si](CC)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



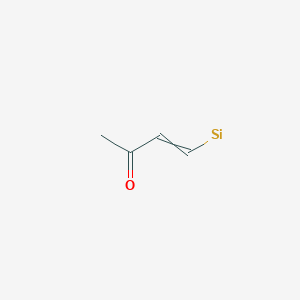


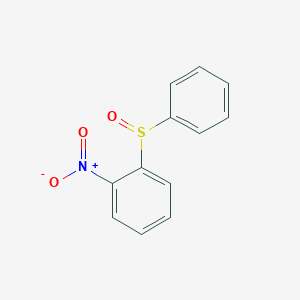
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
